Ethyl 5-[(2-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound with a complex structure that includes a chlorophenyl group, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with ethyl 5-amino-2-(morpholin-4-yl)benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[(2-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(2-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with other substituents, making it a valuable subject for research and development.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
ethyl 5-[(2-chlorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-26-20(24)17-13-16(22-14-15-5-3-4-6-18(15)21)7-8-19(17)23-9-11-25-12-10-23/h3-8,13,22H,2,9-12,14H2,1H3 |
InChI Key |
CEFOSEXBKWTGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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